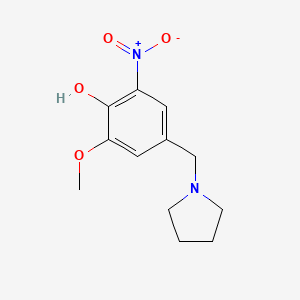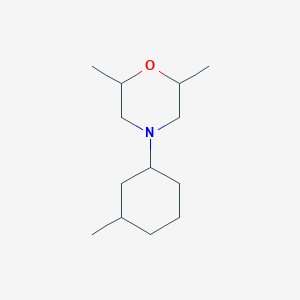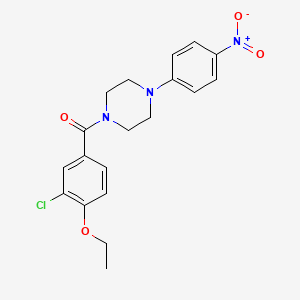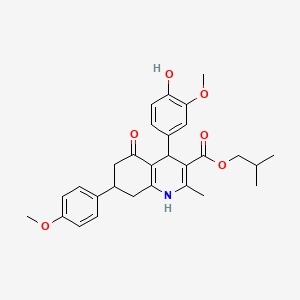
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MNPA is a member of the phenol family and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is not fully understood. However, studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can modulate the activity of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can have various biochemical and physiological effects. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential therapeutic applications. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. Another advantage is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is relatively easy to synthesize using standard laboratory techniques.
One limitation of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can cause cytotoxicity in certain cell lines at high concentrations. Another limitation is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol research. One area of research could focus on the development of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as a potential treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol and its potential toxic effects in vivo.
Synthesemethoden
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-4-nitrophenol with formaldehyde and pyrrolidine in the presence of hydrochloric acid. This reaction produces 2-methoxy-4-(1-pyrrolidinylmethyl)-4-nitrophenol. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the nitration of the amino group using nitric acid to produce 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-inflammatory agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation.
Another area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-cancer agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-methoxy-6-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-11-7-9(8-13-4-2-3-5-13)6-10(12(11)15)14(16)17/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLSGFLZZDZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)



![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)